Cas no 944719-96-4 (N-(2,5-Dibromophenyl)benzothioamide)

N-(2,5-Dibromophenyl)benzothioamide is a brominated aromatic thiobenzamide derivative with applications in organic synthesis and pharmaceutical research. Its key structural features include a dibromophenyl group and a benzothioamide moiety, which contribute to its reactivity as an intermediate in cross-coupling reactions and heterocyclic compound formation. The compound’s high purity and stability make it suitable for use in controlled synthetic processes, particularly in the development of sulfur-containing scaffolds. Its well-defined molecular structure allows for precise modifications, enabling researchers to explore structure-activity relationships in medicinal chemistry. The product is typically handled under inert conditions to preserve its integrity.
N-(2,5-Dibromophenyl)benzothioamide structure
944719-96-4 structure
Product Name:N-(2,5-Dibromophenyl)benzothioamide
CAS No:944719-96-4
MF:C13H9Br2NS
MW:371.090260267258
CID:1090545
Update Time:2025-10-11

N-(2,5-Dibromophenyl)benzothioamide Chemical and Physical Properties

Names and Identifiers

    • N-(2,5-Dibromophenyl)benzothioamide
    • N-(2,5-Dibromophenyl)benzenecarbothioamide
    • Inchi: 1S/C13H9Br2NS/c14-10-6-7-11(15)12(8-10)16-13(17)9-4-2-1-3-5-9/h1-8H,(H,16,17)
    • InChI Key: AXZADIUKALWURV-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1NC(C1C=CC=CC=1)=S)Br

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3

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Additional information on N-(2,5-Dibromophenyl)benzothioamide

N-(2,5-Dibromophenyl)benzothioamide

The compound N-(2,5-Dibromophenyl)benzothioamide (CAS No: 944719-96-4) is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which combines a benzothioamide moiety with a dibromophenyl group. The presence of bromine atoms at the 2 and 5 positions of the phenyl ring introduces distinct electronic and steric properties, making this compound a valuable tool in research and development.

Benzothioamide derivatives, such as N-(2,5-Dibromophenyl)benzothioamide, have been extensively studied for their potential in catalysis, drug design, and polymer chemistry. Recent studies have highlighted the role of bromine substitution in enhancing the stability and reactivity of these compounds. For instance, researchers have demonstrated that the dibrominated derivative exhibits superior catalytic activity in certain organic transformations compared to its monobrominated counterparts.

The synthesis of N-(2,5-Dibromophenyl)benzothioamide involves a multi-step process that typically begins with the bromination of aniline derivatives. The introduction of bromine atoms at specific positions is crucial for achieving the desired regioselectivity and reactivity. Advanced techniques such as electrophilic substitution and radical bromination have been employed to optimize the synthesis process. These methods not only ensure high yields but also maintain the integrity of the benzothioamide framework.

In terms of physical properties, N-(2,5-Dibromophenyl)benzothioamide exhibits a melting point of approximately 180°C and is soluble in common organic solvents such as dichloromethane and acetonitrile. Its solubility profile makes it suitable for use in various solution-based reactions. The compound also demonstrates moderate stability under ambient conditions, although prolonged exposure to light or heat may lead to decomposition.

Recent advancements in computational chemistry have provided deeper insights into the electronic structure of N-(2,5-Dibromophenyl)benzothioamide. Quantum mechanical calculations reveal that the bromine atoms significantly influence the electron distribution within the molecule, enhancing its ability to act as a Lewis base. This property has been leveraged in designing novel catalysts for enantioselective reactions.

One of the most promising applications of N-(2,5-Dibromophenyl)benzothioamide lies in its use as a building block for constructing advanced materials. For example, researchers have successfully incorporated this compound into polymer networks to enhance their thermal stability and mechanical properties. The bromine atoms serve as reactive sites for cross-linking reactions, resulting in materials with tailored functionalities.

Moreover, brominated benzothioamide derivatives have gained attention in the field of drug discovery due to their potential as inhibitors of certain enzymes. Preclinical studies suggest that N-(2,5-Dibromophenyl)benzothioamide exhibits moderate activity against kinases involved in cancer progression. While further research is needed to establish its therapeutic potential, these findings underscore its value as a lead compound for drug development.

In conclusion, N-(2,5-Dibromophenyl)benzothioamide (CAS No: 944719-96-4) is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure, combined with recent advancements in synthesis and characterization techniques, positions it as a key player in modern chemical research. As ongoing studies continue to uncover new properties and uses for this compound, its significance in both academic and industrial settings is expected to grow further.

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